![molecular formula C17H14N2O3S B2768774 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide CAS No. 892853-40-6](/img/structure/B2768774.png)
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique heterocyclic structure, which includes a benzothiazole ring fused with a dioxin ring system. The presence of these rings imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Dioxin Ring: The dioxin ring is introduced by reacting the benzothiazole intermediate with an appropriate diol under acidic or basic conditions.
Acylation: The final step involves the acylation of the dioxin-benzothiazole intermediate with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a suitable catalyst or base.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors and light-emitting devices.
Biological Research: The compound is used as a probe to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.
Vergleich Mit ähnlichen Verbindungen
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide can be compared with other similar compounds, such as:
6,7-Dihydro-[1,4]dioxino-[2,3-f][1,3]benzothiazol-2-amine: This compound shares the same core structure but lacks the phenylacetamide group, resulting in different chemical and biological properties.
2-Piperidinecarboxamide, N-(6,7-dihydro-[1,4]dioxino-[2,3-f]benzothiazol-2-yl)-1-(methylsulfonyl)-: This compound has a similar dioxin-benzothiazole core but includes additional functional groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biologische Aktivität
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2-phenylacetamide is a complex organic compound notable for its unique structural features and potential biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tricyclic framework integrated with dioxane and thiazole moieties. Its molecular formula is C18H20N2O3S with a molecular weight of approximately 372.4 g/mol. The structural complexity enhances its potential for biological interactions.
Property | Details |
---|---|
Molecular Formula | C18H20N2O3S |
Molecular Weight | 372.4 g/mol |
Structural Features | Tricyclic framework with dioxane and thiazole moieties |
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Tricyclic Structure : Utilizing appropriate reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
- Substitution Reactions : Involving various electrophiles and nucleophiles to achieve desired modifications.
- Purification : Achieving high yields and purity through careful control of reaction conditions.
The compound's mechanism of action is primarily through its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with various enzymes or receptors, modulating their activity significantly:
- Binding Affinity : The trimethoxybenzamide group enhances binding affinity to target molecules.
- Cellular Pathways : Alters pathways leading to various biological effects such as apoptosis and cell cycle modulation.
Biological Activity
Research indicates that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cells more effectively than standard treatments.
- Induction of Apoptosis : Enhanced apoptosis has been observed in cancer cell lines treated with this compound compared to untreated controls.
- Oxidative Stress Modulation : The compound has been linked to increased reactive oxygen species (ROS) generation, leading to oxidative stress in targeted cells.
Case Study 1: Oral Cancer Treatment
In a study involving oral cancer cell lines (Ca9-22 and CAL 27), treatment with N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} demonstrated significant decreases in cell viability compared to normal cells:
Cell Line | Viability (%) | Apoptosis Induction (%) |
---|---|---|
Ca9-22 | 32.0 | High |
CAL 27 | 46.1 | Moderate |
Normal Cells | 59.0 | Low |
This study highlighted the compound's potential as a radiosensitizer in combination therapies.
Case Study 2: Mechanistic Insights
Further investigations revealed that the compound induces apoptosis through caspase activation pathways:
Caspase Type | Activity Level (treated vs control) |
---|---|
Caspase 3 | Increased in treated cells |
Caspase 8 | Increased in treated cells |
Caspase 9 | Higher levels observed in CAL 27 cells compared to other treatments |
These findings suggest that N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca} not only inhibits cell growth but also actively promotes programmed cell death in malignant cells.
Eigenschaften
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(8-11-4-2-1-3-5-11)19-17-18-12-9-13-14(10-15(12)23-17)22-7-6-21-13/h1-5,9-10H,6-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOLFSFXLMGXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.